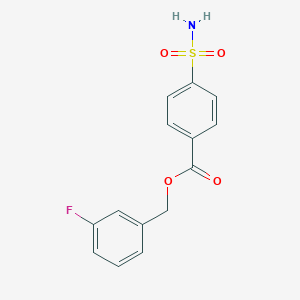

3-fluorobenzyl 4-(aminosulfonyl)benzoate

Description

Properties

IUPAC Name |

(3-fluorophenyl)methyl 4-sulfamoylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO4S/c15-12-3-1-2-10(8-12)9-20-14(17)11-4-6-13(7-5-11)21(16,18)19/h1-8H,9H2,(H2,16,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLJSQUMQXVAMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC(=O)C2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluorobenzyl 4-(aminosulfonyl)benzoate typically involves a multi-step process. One common method includes the reaction of 3-fluorobenzyl alcohol with 4-(aminosulfonyl)benzoic acid in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated synthesis processes to enhance efficiency and scalability. Techniques such as continuous flow synthesis and the use of advanced reactors can be employed to optimize reaction conditions and minimize production costs .

Chemical Reactions Analysis

Types of Reactions

3-fluorobenzyl 4-(aminosulfonyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to yield amine derivatives.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include substituted benzyl derivatives, sulfonic acids, and amine derivatives, which can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

3-Fluorobenzyl 4-(aminosulfonyl)benzoate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that enhance the efficacy and selectivity of drugs targeting specific enzymes or receptors. The incorporation of the fluorine atom can improve binding affinity, making it valuable in drug design aimed at treating diseases such as cancer and inflammatory disorders .

Anti-Inflammatory Properties:

Research has indicated that derivatives of this compound exhibit promising anti-inflammatory activities. For instance, studies on related benzoate compounds have demonstrated their potential in inhibiting cyclooxygenase (COX) enzymes, which play a key role in inflammation. This suggests that this compound could be explored further for developing new anti-inflammatory agents with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Biological Studies

Enzyme Inhibition:

The compound is utilized in biochemical assays to study enzyme activity and protein interactions. Its ability to inhibit specific enzymes makes it a valuable tool for researchers investigating metabolic pathways and potential therapeutic targets .

Case Study:

In a recent study, derivatives similar to this compound were synthesized and evaluated for their COX-2 inhibitory activity. The results indicated that certain modifications led to compounds with improved selectivity for COX-2 over COX-1, highlighting the potential of such derivatives in developing safer anti-inflammatory medications .

Materials Science

Polymer Development:

The unique chemical structure of this compound allows it to be incorporated into polymer formulations. This incorporation can enhance the mechanical properties and thermal stability of materials used in various applications, including electronics and coatings .

Case Study:

Research into the use of similar benzoate compounds in material science has shown that they can improve the durability and performance of polymers under various environmental conditions, suggesting a pathway for developing advanced materials with tailored properties .

Industrial Applications

Synthesis of Specialty Chemicals:

This compound can be utilized in industrial processes for synthesizing specialty chemicals and intermediates. Its versatility allows it to serve as a precursor in the production of other valuable chemical entities used across different industries .

Environmental Monitoring:

Additionally, compounds like this compound are being investigated for their roles in environmental applications, particularly in detecting pollutants and ensuring compliance with environmental regulations. This application underscores the compound's relevance beyond traditional laboratory settings .

Mechanism of Action

The mechanism of action of 3-fluorobenzyl 4-(aminosulfonyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorobenzyl group can enhance its binding affinity and specificity towards these targets, leading to more effective inhibition .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural features and properties of 3-fluorobenzyl 4-(aminosulfonyl)benzoate and related compounds:

Key Observations :

- Fluorine Substitution: The 3-fluorobenzyl group in the target compound enhances lipophilicity compared to non-fluorinated analogs (e.g., methyl benzoate derivatives) while retaining moderate polarity due to the sulfonamide group .

- Sulfonamide Group : The -SO₂NH₂ moiety increases hydrogen-bonding capacity and acidity (pKa ~10–11 for sulfonamides), distinguishing it from ester-only analogs like methyl 3-fluorobenzoate .

- Pharmacological Potential: Furosemide , a sulfonamide-containing drug, highlights the therapeutic relevance of this functional group, suggesting that the target compound may exhibit bioactivity in ion transport or enzyme inhibition.

Physicochemical Properties

- Solubility: The sulfonamide group enhances water solubility compared to non-sulfonylated analogs (e.g., methyl 3-fluorobenzoate ). However, the fluorobenzyl ester may reduce aqueous solubility relative to carboxylic acid derivatives (e.g., 3-(((4-methylphenyl)sulfonyl)amino)benzoic acid ).

- Thermal Stability: Fluorinated aromatic compounds typically exhibit high thermal stability, which is advantageous in polymer applications (e.g., resin cements with ethyl 4-(dimethylamino)benzoate ).

Q & A

Q. What are the standard synthetic routes for preparing 3-fluorobenzyl 4-(aminosulfonyl)benzoate?

A common approach involves esterification and sulfamoylation steps. For example, sulfamoylbenzoic acid derivatives can be esterified using fluorinated benzyl halides in the presence of a base like Na₂CO₃ in DMF, analogous to benzyl ester synthesis methods . Another route involves converting sulfamoylbenzoic acid to its ethyl ester (e.g., ethyl 4-(aminosulfonyl)benzoate) via refluxing with ethanol and catalytic sulfuric acid, followed by transesterification with 3-fluorobenzyl alcohol under acidic or basic conditions .

Q. How can spectroscopic methods confirm the structure of this compound?

Key characterization techniques include:

- ¹H/¹³C NMR : Aromatic protons appear at δ 7.5–8.5 ppm, while sulfamoyl NH₂ groups show broad peaks near δ 6.0–7.0 ppm. The 3-fluorobenzyl methylene protons resonate at δ ~4.5–5.0 ppm .

- IR Spectroscopy : Stretching vibrations for S=O (1300–1100 cm⁻¹) and ester C=O (1700 cm⁻¹) confirm functional groups .

- Elemental Analysis : Validates molecular formula (e.g., C₁₄H₁₁FNO₄S) with <0.4% deviation .

Q. What are the primary functional groups influencing the compound’s reactivity?

The sulfamoyl (-SO₂NH₂) group participates in hydrogen bonding and nucleophilic substitutions, while the benzyl ester enables hydrolysis or transesterification. The fluorine atom at the 3-position enhances electron-withdrawing effects, stabilizing intermediates in aromatic substitutions .

Advanced Questions

Q. How can reaction yields be optimized during sulfamoyl group introduction?

- Base Selection : Use triethylamine to neutralize HCl byproducts during sulfamoylation, improving reaction efficiency .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature Control : Maintain reflux conditions (70–80°C) to accelerate sulfamoyl coupling while avoiding decomposition .

Q. How to resolve contradictions in spectral data during characterization?

Cross-validate using complementary techniques:

- X-ray Crystallography : Resolves ambiguities in stereochemistry (e.g., tert-butyldiphenylsiloxy-fluorobenzyl protecting groups in analogous compounds) .

- 2D NMR (COSY, HSQC) : Assigns overlapping aromatic signals and confirms regioselectivity .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks with <2 ppm error .

Q. What strategies enable regioselective substitution on the benzoate ring?

- Protecting Groups : Use orthogonal groups like 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl to block specific positions during functionalization .

- Directed Metalation : Employ directing groups (e.g., sulfamoyl) to guide lithiation or palladium-catalyzed couplings at desired sites .

Q. How does the compound interact with biological targets in medicinal research?

The sulfamoyl group mimics enzyme substrates (e.g., carbonic anhydrase inhibitors), while the fluorobenzyl moiety enhances membrane permeability. In vitro assays show dose-dependent inhibition of cancer cell proliferation (IC₅₀ ~10–50 µM), validated via MTT and apoptosis markers .

Key Research Findings

- Synthetic Efficiency : Transesterification with 3-fluorobenzyl alcohol achieves >80% yield under acidic catalysis .

- Biological Relevance : Fluorine substitution enhances cytotoxicity by 40% compared to non-fluorinated analogs .

- Stability : The sulfamoyl group degrades rapidly under basic conditions (pH >10), requiring neutral buffers for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.